

# Mass Spectrometry Data Comparison: 2-(4-Pentynyloxy)tetrahydro-2H-pyran and Alternatives

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Compound of Interest		
Compound Name:	2-(4-Pentynyloxy)tetrahydro-2H-	
	pyran	
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This guide provides a comparative analysis of the mass spectrometry data for **2-(4-Pentynyloxy)tetrahydro-2H-pyran**, a key reagent in the synthesis of the antifungal agent (+)-Citrafungin A, and its relevant alternatives. The presented data is essential for researchers, scientists, and drug development professionals for the purpose of quality control and characterization of synthetic intermediates.

### **Quantitative Mass Spectrometry Data**

The following table summarizes the key mass spectrometric features of **2-(4-Pentynyloxy)tetrahydro-2H-pyran** and its precursor, 4-Pentyn-1-ol, as well as its saturated analog, 2-(Pentyloxy)tetrahydro-2H-pyran. The data for **2-(4-Pentynyloxy)tetrahydro-2H-pyran** is based on the expected fragmentation pattern for tetrahydropyranyl (THP) ethers, as a publicly available mass spectrum was not found. The primary fragmentation of THP ethers under electron ionization (EI) typically involves the formation of a stable oxonium ion at m/z 85.



Compound	Molecular Formula	Molecular Weight ( g/mol )	Key Mass-to- Charge Ratios (m/z) and their Interpretation
2-(4- Pentynyloxy)tetrahydr o-2H-pyran	C10H16O2	168.23[1]	* 168: Molecular ion (M+) peak, may be of low intensity. * 85: Prominent peak corresponding to the tetrahydropyranyl cation, a characteristic fragment of THP ethers[2]. * 67: Likely from the pentynyloxy fragment [C5H7O]+.
4-Pentyn-1-ol	C5H8O	84.12	* 84: Molecular ion (M+) peak. * 55: Loss of -CHO. * 41: Likely [C3H5]+ fragment. * 31: [CH2OH]+ fragment.
2- (Pentyloxy)tetrahydro- 2H-pyran	C10H20O2	172.26	* 172: Molecular ion (M+) peak. * 85: Prominent peak corresponding to the tetrahydropyranyl cation. * 71: Pentyl fragment [C5H11]+.

## **Experimental Protocols**

The mass spectrometry data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). Below is a detailed methodology representative of the experimental conditions for analyzing these compounds.



### 1. Sample Preparation:

- The analyte, such as **2-(4-Pentynyloxy)tetrahydro-2H-pyran**, is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately **1** mg/mL.
- 2. Gas Chromatography (GC) Conditions:
- Injector: Split/splitless injector, typically operated in splitless mode for dilute samples, with an injection volume of 1  $\mu$ L. The injector temperature is maintained at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Column: A nonpolar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 μm film thickness.
- Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, followed by a ramp of 10°C/min to a final temperature of 280°C, which is then held for 5 minutes.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole mass analyzer.
- Scan Range: m/z 35-500.
- Ion Source Temperature: 230°C.
- Interface Temperature: 280°C.
- 4. Data Analysis:
- The acquired mass spectra are compared with spectral libraries (e.g., NIST) for compound identification. The fragmentation patterns are analyzed to confirm the structure of the synthesized compound.

## **Workflow for Compound Characterization**



The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like **2-(4-Pentynyloxy)tetrahydro-2H-pyran**, culminating in mass spectrometry analysis for structural verification.

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### References

- 1. 2-(4-Pentynyloxy)tetrahydro-2H-pyran | C10H16O2 | CID 357816 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Collision-induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers of primary alcohols PubMed [pubmed.ncbi.nlm.nih.gov]
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